5-(Difluoromethyl)-2-methoxypyridin-4-amine
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Overview
Description
5-(Difluoromethyl)-2-methoxypyridin-4-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methoxypyridin-4-amine typically involves the introduction of the difluoromethyl group into pyridine derivatives. One common method is the direct C-H difluoromethylation of pyridines using radical processes. This can be achieved through the use of oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods
Industrial production methods for difluoromethylated pyridines often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and step economy .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, radical initiators, and specific acids or bases to facilitate the desired transformations. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-(Difluoromethyl)-2-methoxypyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes and receptors through hydrogen bonding and other interactions, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: A compound with similar difluoromethyl substitution, known for its diverse biological activity.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another difluoromethylated compound with applications in medicinal chemistry.
Uniqueness
5-(Difluoromethyl)-2-methoxypyridin-4-amine is unique due to its specific substitution pattern and the presence of both methoxy and difluoromethyl groups. This combination can enhance its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C7H8F2N2O |
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Molecular Weight |
174.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxypyridin-4-amine |
InChI |
InChI=1S/C7H8F2N2O/c1-12-6-2-5(10)4(3-11-6)7(8)9/h2-3,7H,1H3,(H2,10,11) |
InChI Key |
XTIHSQWZAHURDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)N)C(F)F |
Origin of Product |
United States |
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